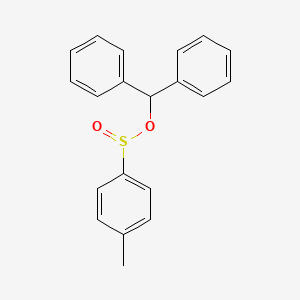![molecular formula C26H29ClO8 B13736475 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid CAS No. 36425-16-8](/img/structure/B13736475.png)
2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid is a complex organic compound with a molecular formula of C26H29ClO8 and a molecular weight of 504.95700 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid involves multiple steps. The key starting materials include chloromethyl oxirane, furan-2,5-dione, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, and 2-methylprop-2-enoic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain the desired reaction environment .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)oxirane,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol,oxolane-2,5-dione,propane-1,2-diol,prop-2-enoic acid
- 2,5-Furandione and 4,4’-(1-methylethylidene)bisphenol polymer
Uniqueness
Compared to similar compounds, 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
36425-16-8 |
|---|---|
Molecular Formula |
C26H29ClO8 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C15H16O2.C4H2O3.C4H6O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3-1-2-4(6)7-3;1-3(2)4(5)6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;1-2H;1H2,2H3,(H,5,6);3H,1-2H2 |
InChI Key |
WCPYLIYLBPCVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C1=CC(=O)OC1=O |
physical_description |
Clear light yellowish-green to light brown liquid; [ECHA REACH Registrations] |
Related CAS |
36425-16-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

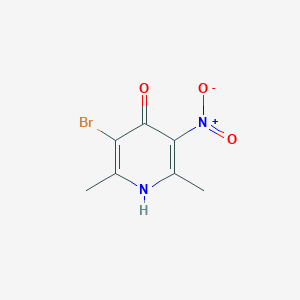
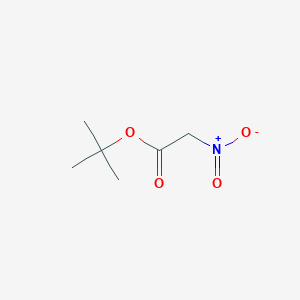
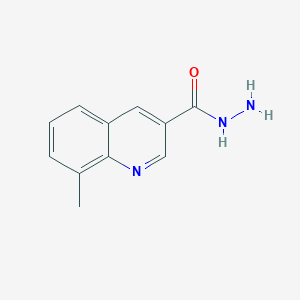
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
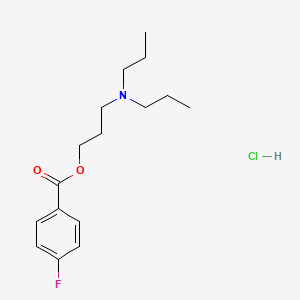

![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
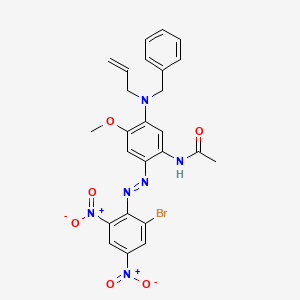


![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
